molecular formula C21H20N8O2 B2728832 (4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1396871-25-2

(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2728832
CAS No.: 1396871-25-2
M. Wt: 416.445
InChI Key: MMDMRDWCVIXRBR-UHFFFAOYSA-N
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Description

(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H20N8O2 and its molecular weight is 416.445. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Binding Analysis

Molecular Interaction with CB1 Cannabinoid Receptor : One study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. It involved conformational analysis and developed unified pharmacophore models, suggesting that certain conformations possess the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor. This research provides insights into the structural requirements for antagonist activity at cannabinoid receptors, which could be relevant for compounds with similar structures (Shim et al., 2002).

Synthesis and Anticonvulsant Activities

Anticonvulsant Agent Synthesis : Another study involved the synthesis of novel derivatives and their evaluation as anticonvulsant agents. It highlighted the synthesis of a compound with significant anticonvulsant activity, offering a potential pathway for the development of new therapeutic agents. This work demonstrates the versatility of compounds with complex heterocyclic structures in medicinal chemistry (Malik & Khan, 2014).

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation : Research on the synthesis of pyridine derivatives and their in vitro antimicrobial activity screening showcases the potential of such compounds as antibacterial and antifungal agents. This indicates the compound's potential applications in addressing microbial resistance by developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Heterocyclic Core Analysis for Histamine H3 Receptor Antagonists

Heterocyclic Core in H3 Receptor Antagonists : A study on the synthesis and screening of small molecules with a heterocyclic core for affinity at the human histamine H3 receptor highlights the importance of the central hetero-aromatic linkers. This research provides a framework for understanding how modifications to the heterocyclic core can influence receptor binding and activity, relevant for designing receptor-specific therapeutic agents (Swanson et al., 2009).

Properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O2/c1-15-24-20(26-31-15)16-7-8-19(22-13-16)27-9-11-28(12-10-27)21(30)18-14-23-29(25-18)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDMRDWCVIXRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.